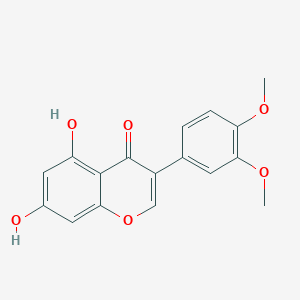

5,7-Dihydroxy-3',4'-dimethoxyisoflavone

概要

説明

5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is a naturally occurring isoflavone compound. Isoflavones are a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. This particular isoflavone has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-3’,4’-dimethoxyisoflavone can be achieved through several synthetic routes. One common method involves the use of eugenol, a major component of clove leaves oil. The process begins with the conversion of eugenol into 3,4-dimethoxybenzyl cyanide through several stages of reaction. The Hoeben-Hoesch reaction of 3,4-dimethoxybenzyl cyanide with phloroglucin produces 3,4-dimethoxybenzyl-2’,4’,6’-trihydroxyphenyl ketone (deoxybenzoin intermediate) in 58% yield. Finally, cyclization of the intermediate with reagents such as BF3.OEt2/DMF/POCl3 yields 5,7-dihydroxy-3’,4’-dimethoxyisoflavone in 88% yield .

Industrial Production Methods

Industrial production methods for 5,7-dihydroxy-3’,4’-dimethoxyisoflavone are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the necessary reagents and reaction conditions are optimized for large-scale production.

化学反応の分析

Types of Reactions

5,7-Dihydroxy-3’,4’-dimethoxyisoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl and methoxy groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve reagents like alkyl halides and acids.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoflavones, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

The synthesis of this compound has been achieved through various methods, primarily starting from eugenol, a natural phenolic compound found in clove oil. The synthesis process involves several steps:

- Conversion of Eugenol : Eugenol is first converted into 3,4-dimethoxybenzyl cyanide.

- Formation of Intermediate : A Hoeben-Hoesch reaction produces a deoxybenzoin intermediate.

- Cyclization : The final cyclization step yields this compound with an impressive yield of 88% using BF3·OEt2/DMF/POCl3 as reagents .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The compound has been evaluated using various assays:

- ABTS Assay : Demonstrated strong radical scavenging activity.

- ORAC Assay : Showed effective oxygen radical absorbance capacity.

- FRAP Assay : Indicated potent ferric reducing antioxidant power .

Anticancer Activity

Research has highlighted the potential of this isoflavone in inhibiting cancer cell proliferation:

- Breast Cancer (MCF-7) : Exhibited significant cytotoxic effects against MCF-7 cell lines.

- Hepatocellular Carcinoma (HepG2) : Showed promising results in reducing cell viability.

- Pancreatic Cancer (PANC-1) : Demonstrated moderate inhibition of tumor growth .

Cancer Treatment

Due to its ability to inhibit cancer cell growth and induce apoptosis, this compound is being investigated as a potential therapeutic agent for various cancers. Its mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. It can inhibit the production of pro-inflammatory cytokines and enzymes .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of extracts containing this compound compared to standard antioxidants like ascorbic acid and trolox. The results indicated that the extract had comparable or superior antioxidant activity, suggesting its potential use as a natural antioxidant in food preservation and dietary supplements .

Case Study 2: Anticancer Efficacy on HepG2 Cells

In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in HepG2 cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Summary of Findings

| Property | Findings |

|---|---|

| Antioxidant Activity | Strong radical scavenging capacity |

| Cytotoxicity (MCF-7) | Significant inhibition of breast cancer cells |

| Cytotoxicity (HepG2) | Dose-dependent reduction in liver cancer cells |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |

作用機序

The mechanism of action of 5,7-dihydroxy-3’,4’-dimethoxyisoflavone involves its interaction with various molecular targets and pathways. It acts as an agonist of PPARgamma, a nuclear receptor that is a pharmacological target for the treatment of type 2 diabetes . Additionally, it inhibits fatty acid amide hydrolase and acts as a selective agonist at ER-β estrogen receptors, which may contribute to its chemopreventive efficacy against breast cancer .

類似化合物との比較

Similar Compounds

Some similar compounds include:

Genistein: Another isoflavone with similar anti-cancer and antioxidant properties.

Daidzein: Known for its estrogenic activity and potential therapeutic effects.

Biochanin A: Exhibits anti-inflammatory and anti-cancer activities.

Formononetin: Used in traditional medicine for its various health benefits.

Uniqueness

5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is unique due to its specific substitution pattern, which contributes to its distinct biological activities. Its dual hydroxyl and methoxy groups enhance its antioxidant properties and its ability to interact with various molecular targets.

生物活性

5,7-Dihydroxy-3',4'-dimethoxyisoflavone is a naturally occurring isoflavone that has garnered attention for its diverse biological activities, including potential therapeutic applications in cancer treatment, anti-inflammatory responses, and antioxidant effects. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Isoflavones

Isoflavones are a subclass of flavonoids, polyphenolic compounds with a variety of biological effects. They are primarily found in legumes and have been studied for their health benefits, particularly in relation to hormone-related cancers and cardiovascular diseases. The specific isoflavone in focus, this compound, exhibits unique properties that contribute to its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This effect is crucial for protecting cellular components from damage.

- Anti-cancer Effects : Research indicates that this isoflavone may inhibit the proliferation of various cancer cell lines, including breast and cervical cancer cells. It appears to induce apoptosis (programmed cell death) and disrupt cell cycle progression.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

Studies have quantified the antioxidant activity of this compound using various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 62.5 |

| ABTS Scavenging | 45.0 |

| Superoxide Anion Scavenging | 50.0 |

These results indicate that the compound effectively neutralizes free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-cancer Activity

In vitro studies have demonstrated the anti-cancer efficacy of this compound:

- Breast Cancer (MCF-7 Cells) : The compound inhibited cell viability with an IC50 value of approximately 30 µM. It induced G1 phase arrest and apoptosis through caspase activation .

- Cervical Cancer (HeLa Cells) : Similar effects were observed with HeLa cells, where the compound reduced cell proliferation and increased apoptotic markers .

Anti-inflammatory Effects

The anti-inflammatory potential has been assessed through various models:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- HRBC Membrane Stabilization : It exhibited membrane stabilization ability with an IC50 value of 73.72 µg/mL, indicating its potential to protect against hemolysis .

Case Studies

-

Case Study on Breast Cancer :

A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations. -

Case Study on Inflammation :

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its effectiveness as an anti-inflammatory agent.

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJPWSDKKBLTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419919 | |

| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53084-11-0 | |

| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone?

A1: this compound has been isolated from the following natural sources:

- Clove leaves oil: Eugenol, a major component of clove leaves oil, can be synthetically transformed into this compound. []

- Moricandia arvensis L.: This medicinal plant, traditionally used in Algerian Sahara, contains this compound as one of its flavonoid constituents. []

- Soybeans: While not directly present, soybeans contain genistein, which can be microbially transformed into this compound through hydroxylation and methylation processes by specific Streptomyces species. []

Q2: How is this compound synthesized from eugenol?

A: The synthesis of this compound from eugenol involves a multi-step process []:

Q3: Are there any known biological activities or potential applications of this compound?

A: The provided research primarily focuses on the isolation, synthesis, and structural characterization of this compound. While one study mentions the antibacterial activity of an extract containing this compound [], it doesn't directly investigate the specific activity of this compound itself. Further research is needed to determine its biological profile and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。